(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the 2,3-dimethoxyphenyl moiety and the toluene-4-sulfonyl-piperazine moiety. These intermediates are then coupled under specific reaction conditions to form the final product.
Preparation of 2,3-Dimethoxyphenyl Moiety: This can be achieved through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate.
Preparation of Toluene-4-sulfonyl-piperazine Moiety: This involves the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves the coupling of the two moieties using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids from the aromatic rings.
Reduction: Formation of alcohols or amines depending on the specific functional groups reduced.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine moiety.
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The aromatic rings can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethoxyphenyl)-piperazine: Lacks the toluene-4-sulfonyl group, making it less bulky and potentially less selective in its interactions.
(4-Toluene-sulfonyl)-piperazine: Lacks the 2,3-dimethoxyphenyl group, which may reduce its ability to participate in π-π interactions.
Uniqueness
(2,3-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the 2,3-dimethoxyphenyl and toluene-4-sulfonyl groups allows for a diverse range of interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-15-7-9-16(10-8-15)28(24,25)22-13-11-21(12-14-22)20(23)17-5-4-6-18(26-2)19(17)27-3/h4-10H,11-14H2,1-3H3 |
InChI Key |
QDORLTUBNVLARR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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